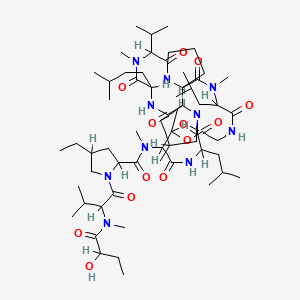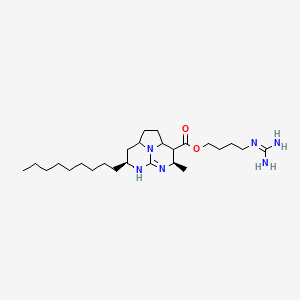
Desethyl-PIPC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethyl-PIPC is a metabolite of piperacillin, a broad-spectrum beta-lactam antibiotic. Piperacillin is commonly used in combination with tazobactam to treat various bacterial infections. This compound is formed through the metabolic process in the human liver and has been detected in human plasma and urine after piperacillin administration .
Méthodes De Préparation
Desethyl-PIPC is primarily formed as a metabolite of piperacillin in the human body. The formation involves the removal of an ethyl group from piperacillin, a process facilitated by liver enzymes . While there is limited information on the synthetic routes and industrial production methods specifically for desethylpiperacillin, it is known that piperacillin itself is synthesized through a series of chemical reactions involving the condensation of 6-aminopenicillanic acid with various side chains .
Analyse Des Réactions Chimiques
Desethyl-PIPC undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
Desethyl-PIPC has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism of beta-lactam antibiotics.
Biology: It helps in understanding the metabolic pathways and enzymatic processes in the human liver.
Medicine: It is studied for its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the development of new antibiotics and in the study of drug interactions
Mécanisme D'action
Desethyl-PIPC exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets include various enzymes involved in cell wall synthesis, such as transpeptidases .
Comparaison Avec Des Composés Similaires
Desethyl-PIPC is similar to other beta-lactam antibiotics, such as:
Piperacillin: The parent compound from which desethylpiperacillin is derived.
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Ceftriaxone: A cephalosporin antibiotic with a broader spectrum of activity.
What sets desethylpiperacillin apart is its formation as a unique human metabolite and its specific interactions with liver enzymes .
Propriétés
Numéro CAS |
59703-78-5 |
|---|---|
Formule moléculaire |
C21H23N5O7S |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[2-[(3,5-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H23N5O7S/c1-21(2)15(19(31)32)26-17(30)14(18(26)34-21)23-16(29)13(10-6-4-3-5-7-10)24-20(33)25-8-11(27)22-12(28)9-25/h3-7,13-15,18H,8-9H2,1-2H3,(H,23,29)(H,24,33)(H,31,32)(H,22,27,28)/t13?,14-,15+,18-/m1/s1 |
Clé InChI |
DUHMIUBGJVWIBF-KRWWSPQJSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C |
Synonymes |
deethyl-piperacillin desethylpiperacillin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


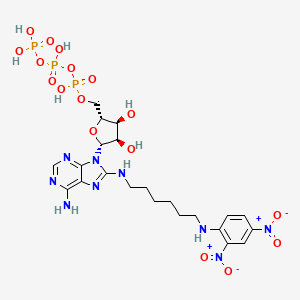
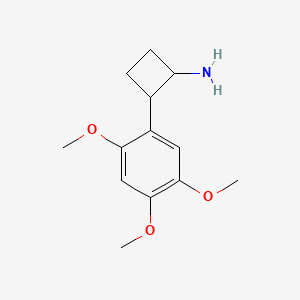
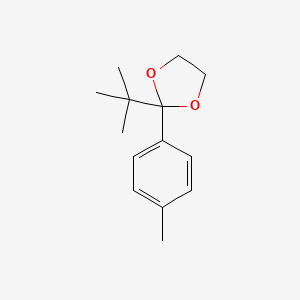
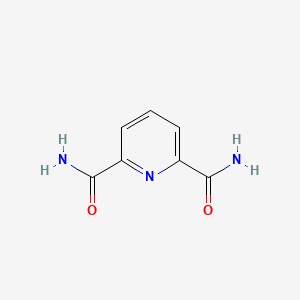
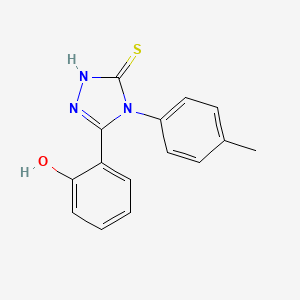


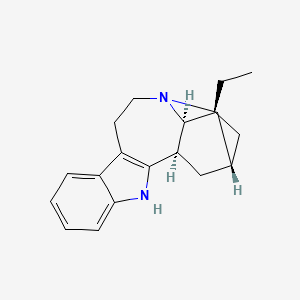
![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)
![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)
![5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-1,3,4-OXADIAZOLE-2-CARBOXAMIDE](/img/structure/B1202280.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
